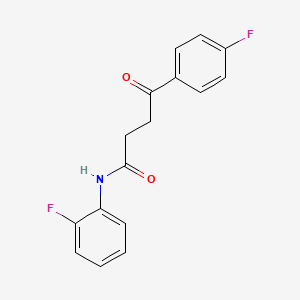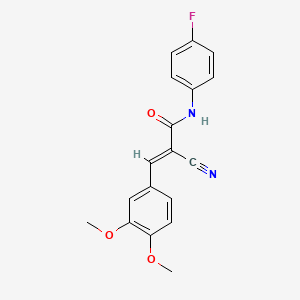![molecular formula C16H18O3 B5873755 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as isomiroestrol, is a natural compound found in the plant Pueraria mirifica. This compound has gained attention in the scientific community due to its potential use in various applications, including medicinal and cosmetic industries.
Aplicaciones Científicas De Investigación
Isomiroestrol has been studied extensively for its potential use in various applications. It has been found to have antioxidant, anti-inflammatory, anti-cancer, and anti-aging properties. Isomiroestrol has been used in the development of various medicinal and cosmetic products, including anti-aging creams, skin lightening products, and breast enhancement products.
Mecanismo De Acción
Isomiroestrol works by binding to estrogen receptors in the body, which leads to various physiological effects. It has been found to have a higher binding affinity to estrogen receptors than other phytoestrogens such as genistein and daidzein. Isomiroestrol has been shown to stimulate the growth of breast tissue, which makes it a potential candidate for breast enhancement products. It also has anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Biochemical and Physiological Effects:
Isomiroestrol has been found to have various biochemical and physiological effects. It has been shown to increase collagen production, which makes it a potential candidate for anti-aging products. It also has anti-inflammatory properties, which make it useful in the treatment of inflammatory conditions such as arthritis. Isomiroestrol has been found to improve cognitive function and memory, which makes it a potential candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel in lab experiments is that it is a natural compound, which makes it less toxic than synthetic compounds. It has also been found to be relatively stable under various conditions. However, one limitation of using 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel in lab experiments is that it is difficult to obtain in large quantities, which makes it expensive. It is also difficult to standardize the purity of the compound, which can affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the study of 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel. One potential direction is the development of new medicinal and cosmetic products based on 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel. Another potential direction is the study of the mechanism of action of 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel, which can lead to the development of new drugs for various diseases. Additionally, the study of the safety and toxicity of 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel is important for its potential use in various applications.
In conclusion, 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel is a natural compound found in the plant Pueraria mirifica, which has gained attention in the scientific community due to its potential use in various applications. It has been found to have antioxidant, anti-inflammatory, anti-cancer, and anti-aging properties. Isomiroestrol works by binding to estrogen receptors in the body, which leads to various physiological effects. Although there are advantages and limitations to using 7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-onel in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
Isomiroestrol is extracted from the root of Pueraria mirifica plant. The extraction process involves several steps, including drying, grinding, and extraction with solvents such as ethanol or methanol. The extracted compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The final product is a white crystalline powder.
Propiedades
IUPAC Name |
6-methyl-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9(2)18-14-8-7-12-11-5-4-6-13(11)16(17)19-15(12)10(14)3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSXVYKFRVLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)


![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)
